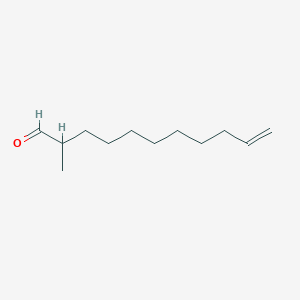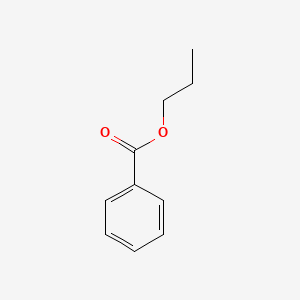
Propyl benzoate
Vue d'ensemble
Description
Le benzoate de propyle est un composé organique classé comme un ester. Il est formé par l'estérification de l'acide benzoïque avec le propanol. Ce composé est caractérisé par son aspect liquide huileux incolore et une odeur de noix. Le benzoate de propyle est couramment utilisé comme agent aromatisant synthétique dans les aliments en raison de son goût sucré, fruité ou de noix. De plus, il possède des propriétés antimicrobiennes, ce qui en fait un conservateur précieux dans les cosmétiques .
Mécanisme D'action
Target of Action
Propyl benzoate is primarily used as a food additive and a preservative in cosmetics . Its primary targets are microorganisms that could potentially spoil food or cosmetic products . It acts against a broad spectrum of microorganisms, preventing their growth and thereby preserving the integrity and longevity of the products in which it is included .
Mode of Action
It is known to exhibit antimicrobial properties . It is thought to disrupt the membrane transport processes of the microorganisms or inhibit the synthesis of key enzymes, DNA, and RNA in some bacterial species . This disruption inhibits the growth of the microorganisms, thereby acting as a preservative .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of microorganisms, potentially affecting various cellular processes and metabolic pathways within these organisms .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth in the products where it is used as a preservative . This helps to prevent spoilage and extend the shelf life of these products. In addition, this compound contributes to the flavor and aroma of foods, providing a sweet, fruity, nut-like taste .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and miscibility with ethanol and diethyl ether may affect its distribution and effectiveness in different environments. Furthermore, its boiling point and flash point suggest that it remains stable under normal environmental conditions but may degrade under high temperatures. More research is needed to fully understand how environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
Propyl benzoate plays a significant role in biochemical reactions, particularly in esterification and transesterification processes. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. For instance, immobilized lipase from Candida cylindracea has been shown to effectively catalyze the synthesis of this compound . The interaction between this compound and lipase involves the formation of a ternary complex, where propanol can inhibit lipase activity at higher concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit lipase activity at higher concentrations, which can affect the overall rate of esterification reactions . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that this compound can retain its activity for several catalytic cycles, although there is a gradual decrease in activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can inhibit enzyme activity at higher concentrations, which can result in metabolic imbalances and other cellular dysfunctions .
Metabolic Pathways
This compound is involved in metabolic pathways related to esterification and lipid metabolism. It interacts with enzymes such as lipases, which catalyze the formation and breakdown of ester bonds. These interactions can affect metabolic flux and the levels of various metabolites within cells. For example, the presence of this compound can alter the balance of lipid species by modulating the activity of lipases .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le benzoate de propyle peut être synthétisé par deux méthodes principales :
Transestérification : Cette méthode implique la transestérification du benzoate de méthyle avec du propanol.
Estérification de Fischer : Cette méthode implique l'estérification de l'acide benzoïque avec du propanol en présence d'un catalyseur acide, tel que l'acide sulfurique.
Méthodes de production industrielle : Dans les milieux industriels, le benzoate de propyle est souvent produit en utilisant la méthode d'estérification de Fischer en raison de sa simplicité et de son efficacité. La réaction est effectuée dans de grands réacteurs où l'acide benzoïque et le propanol sont mélangés à un catalyseur acide. Le mélange est chauffé sous reflux et l'eau formée pendant la réaction est éliminée en continu afin de déplacer l'équilibre vers le produit ester. Le benzoate de propyle obtenu est ensuite purifié par distillation .
Analyse Des Réactions Chimiques
Types de réactions : Le benzoate de propyle subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : En présence d'un acide ou d'une base, le benzoate de propyle peut être hydrolysé pour produire de l'acide benzoïque et du propanol.
Réduction : Le benzoate de propyle peut être réduit pour produire de l'alcool benzylique et du propanol.
Réactifs et conditions courants :
Hydrolyse : Conditions acides ou basiques avec de l'eau comme solvant.
Réduction : Agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Nucléophiles tels que les amines ou les alcools dans des conditions appropriées.
Principaux produits :
Hydrolyse : Acide benzoïque et propanol.
Réduction : Alcool benzylique et propanol.
Substitution : Benzoates substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le benzoate de propyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant des réactions d'estérification et de transestérification. Il sert également de référence dans la chimie analytique.
Biologie : Les propriétés antimicrobiennes du benzoate de propyle le rendent utile dans les études microbiologiques et comme conservateur dans les échantillons biologiques.
Médecine : Il est étudié pour son utilisation potentielle dans les formulations médicamenteuses en raison de sa capacité à améliorer la solubilité et la stabilité des principes pharmaceutiques actifs.
Industrie : Le benzoate de propyle est utilisé dans la production de parfums, d'arômes et de cosmétiques. .
5. Mécanisme d'action
Le mécanisme d'action du benzoate de propyle implique principalement son interaction avec les membranes cellulaires microbiennes. Le groupe ester dans le benzoate de propyle peut perturber la bicouche lipidique des cellules microbiennes, conduisant à une augmentation de la perméabilité membranaire et à une mort cellulaire éventuelle. Cette activité antimicrobienne est attribuée à la capacité du composé à se lier et à inactiver les enzymes essentielles au sein des cellules microbiennes .
Applications De Recherche Scientifique
Propyl benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving esterification and transesterification reactions. It also serves as a reference standard in analytical chemistry.
Biology: this compound’s antimicrobial properties make it useful in microbiological studies and as a preservative in biological samples.
Medicine: It is investigated for its potential use in drug formulations due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.
Industry: this compound is used in the production of fragrances, flavors, and cosmetics. .
Comparaison Avec Des Composés Similaires
Le benzoate de propyle fait partie d'une série homologue d'alkylbenzoates, qui comprend :
- Benzoate de méthyle
- Benzoate d'éthyle
- Benzoate de butyle
- Benzoate d'isopropyle
- Benzoate d'isobutyle
Comparaison :
- Benzoate de méthyle : A une masse molaire et un point d'ébullition inférieurs à ceux du benzoate de propyle. Il est couramment utilisé comme solvant et pesticide vert.
- Benzoate d'éthyle : Similaire en propriétés au benzoate de propyle, mais avec un point d'ébullition légèrement inférieur. Il est utilisé en parfumerie et comme agent aromatisant.
- Benzoate de butyle : A une masse molaire et un point d'ébullition plus élevés. Il est utilisé comme plastifiant et dans la production de résines synthétiques.
- Benzoate d'isopropyle et benzoate d'isobutyle : Ces composés ont des groupes alkyles ramifiés, ce qui entraîne des différences dans leurs propriétés physiques et leurs applications .
Le benzoate de propyle se distingue par ses propriétés équilibrées, ce qui le rend adapté à une large gamme d'applications dans les produits alimentaires, cosmétiques et industriels.
Propriétés
IUPAC Name |
propyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWPOVQBGFNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044878 | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless oily liquid with a warm, herbaceous, balsamic, nut-like odour | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
229.00 to 231.00 °C. @ 760.00 mm Hg | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.351 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.020-1.026 | |
| Record name | Propyl benzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/812/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2315-68-6 | |
| Record name | Propyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPYL BENZOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWK210B7WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-51 - -52 °C | |
| Record name | Propyl benzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031761 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propyl benzoate has the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
ANone: Several spectroscopic techniques have been employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide information about the structure, functional groups, and fragmentation patterns of the molecule.
ANone: this compound has been explored as a plasticizer in plastisol compositions. [] Plasticizers are additives that increase the flexibility and workability of polymers.
ANone: Research on phenylthis compound derivatives, including this compound, revealed that the presence and position of methoxy groups on the phenyl ring significantly impact antifungal activity against Candida albicans. Compounds with methoxy substituents at the 3' and 5' positions exhibited higher potency compared to those without or with a single methoxy group. []
ANone: Studies on the enzymatic dihydroxylation of benzoate esters using E. coli JM 109(pDTG 601) showed that the length and branching of the alkyl chain greatly influence substrate specificity. While methyl, ethyl, allyl, and propargyl benzoates were successfully dihydroxylated, n-propyl and i-propyl benzoates were poor substrates. Notably, n-butyl and t-butyl benzoates were not oxidized at all, highlighting the enzyme's preference for shorter and less branched alkyl chains. []
ANone: While specific studies on this compound's stability are limited within the provided papers, general principles of organic chemistry suggest that minimizing exposure to light, heat, and oxidizing agents can enhance its shelf life. Formulation strategies, such as encapsulation or the use of antioxidants, might further improve stability.
ANone: Research indicates that repeated topical application of this compound to rabbit skin can induce inflammatory reactions and epidermal hyperplasia. Interestingly, the location of application (dorsum vs. external ear) resulted in different responses, highlighting the importance of anatomical and physiological factors in skin irritation. []
ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a common method to separate, identify, and quantify this compound in complex mixtures like essential oils or plant extracts. [, ] Additionally, High-Performance Liquid Chromatography (HPLC) with UV detection has been employed to determine this compound levels in herbicide formulations. []
ANone: While the provided research does not directly address substitutes for this compound as a plasticizer, numerous alternative plasticizers are available on the market. The choice of an appropriate substitute would depend on the specific application and desired properties of the final product.
ANone: Research on this compound, particularly its use as a vapor-phase corrosion inhibitor, dates back to at least the mid-20th century. A 1950 study highlighted the effectiveness of this compound and other esters in preventing corrosion of steel and cast iron in moisture-laden air, even in the presence of sulfur dioxide. [] This early work laid the foundation for further exploration of this compound's properties and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

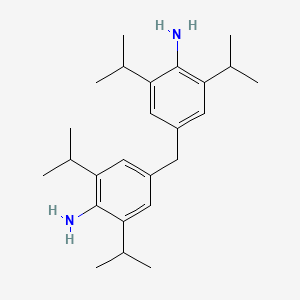
![4-[4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-propylbenzoic acid](/img/structure/B1220207.png)
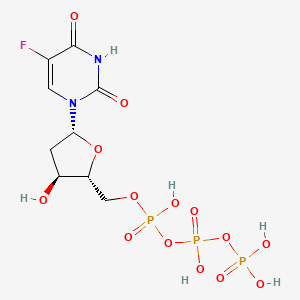


![[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)
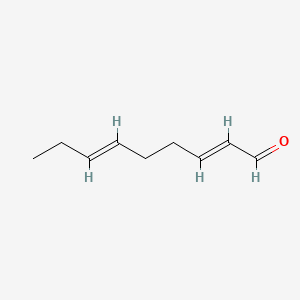
![3-[[1,3-benzodioxol-5-ylmethyl-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]amino]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1220215.png)
![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)
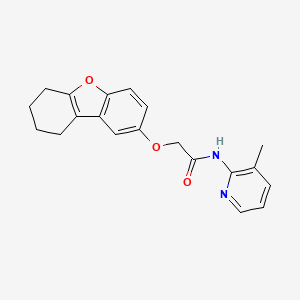
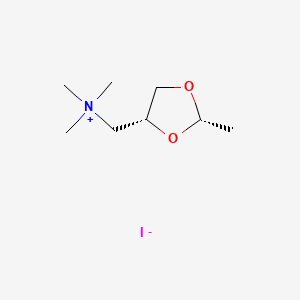
![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)
